3-氟-4-甲氧基苯基硼酸酐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

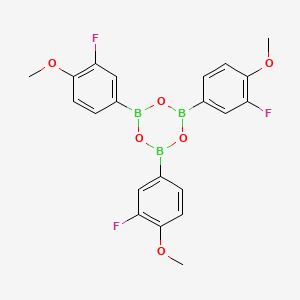

3-Fluoro-4-methoxyphenyl boronic acid anhydride is a chemical compound that contains varying amounts of anhydride . It is used as a reactant for the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors .

Molecular Structure Analysis

The molecular formula of 3-Fluoro-4-methoxyphenyl boronic acid anhydride is FC6H3(OCH3)B(OH)2 . It has a molecular weight of 169.95 .Chemical Reactions Analysis

3-Fluoro-4-methoxyphenyl boronic acid anhydride is used in various chemical reactions. It is used in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors . It is also used in regioselective Suzuki coupling, ruthenium-catalyzed arylation reactions, and the synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors .Physical And Chemical Properties Analysis

3-Fluoro-4-methoxyphenyl boronic acid anhydride is a powder with a melting point of 206-211 °C . Its solubility in methanol is also mentioned .科学研究应用

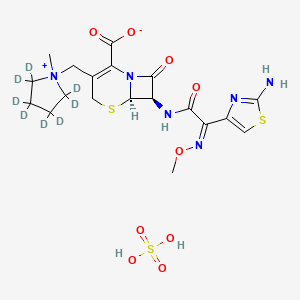

羟基苯基萘酚的制备

该化合物用作制备羟基苯基萘酚的反应物 {svg_1}. 这些羟基苯基萘酚是已知的 17ß-羟基类固醇脱氢酶 2 型抑制剂 {svg_2},这是一种在雌激素和雄激素的生物活性中起关键作用的酶。

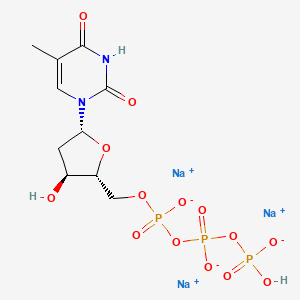

区域选择性 Suzuki 偶联

该化合物也用于区域选择性 Suzuki 偶联 {svg_3}。 Suzuki 偶联是一种钯催化的交叉偶联反应,用于形成碳-碳键。

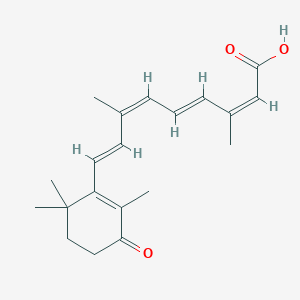

钌催化的芳基化反应

3-氟-4-甲氧基苯基硼酸酐用于钌催化的芳基化反应 {svg_4}。 这些反应对于在有机合成中形成碳-碳键很重要。

氨基-三甲氧基苯基-芳基噻唑的合成

该化合物用于氨基-三甲氧基苯基-芳基噻唑的合成 {svg_5}。 这些噻唑作为微管抑制剂,并具有作为抗肿瘤剂的潜力 {svg_6}.

铑催化的氰化

该化合物用于铑催化的氰化 {svg_7}。 该反应用于将氰基引入分子中,这在各种化学合成中可能有用。

Petasis 反应

最后,3-氟-4-甲氧基苯基硼酸酐用于 Petasis 反应 {svg_8}。 该反应是一种多组分反应,用于一步形成碳-碳键和碳-氮键 {svg_9}.

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .

作用机制

Target of Action

3-Fluoro-4-methoxyphenyl boronic acid anhydride is a versatile reagent used in organic synthesis . Its primary targets are organic compounds that can undergo coupling reactions, such as Suzuki-Miyaura coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling . In this reaction, the boronic acid moiety of the compound exchanges its organic group with a metalloid or metal species, facilitating the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki-Miyaura coupling is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is part of a larger class of reactions known as cross-coupling reactions, which are fundamental in creating complex organic compounds from simpler precursors .

Pharmacokinetics

They are typically well-absorbed and can be distributed throughout the body, depending on their chemical structure .

Result of Action

The primary result of the action of 3-Fluoro-4-methoxyphenyl boronic acid anhydride is the formation of new organic compounds through the Suzuki-Miyaura coupling . This can lead to the synthesis of various complex organic compounds, including potential antitumor agents .

Action Environment

The efficacy and stability of 3-Fluoro-4-methoxyphenyl boronic acid anhydride can be influenced by various environmental factors. For instance, the compound is typically stored at room temperature for stability . Furthermore, the Suzuki-Miyaura coupling reaction is often performed in the presence of a base and a palladium catalyst, under aqueous conditions .

属性

IUPAC Name |

2,4,6-tris(3-fluoro-4-methoxyphenyl)-1,3,5,2,4,6-trioxatriborinane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18B3F3O6/c1-28-19-7-4-13(10-16(19)25)22-31-23(14-5-8-20(29-2)17(26)11-14)33-24(32-22)15-6-9-21(30-3)18(27)12-15/h4-12H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADHZAONANTYJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)C2=CC(=C(C=C2)OC)F)C3=CC(=C(C=C3)OC)F)C4=CC(=C(C=C4)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18B3F3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,4-Diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B1146660.png)

![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide](/img/structure/B1146665.png)

![2-(7-Ethoxy-8-oxabicyclo[3.2.1]octan-2-ylidene)malononitrile](/img/structure/B1146667.png)